An In-depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2-chlorobenzonitrile is a versatile, bifunctional organic compound of significant interest to the pharmaceutical and materials science industries. Its unique molecular architecture, featuring a reactive bromomethyl group and a synthetically adaptable nitrile moiety on a chlorinated benzene ring, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Bromomethyl)-2-chlorobenzonitrile, its synthesis, characteristic reactivity, and key applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. 4-(Bromomethyl)-2-chlorobenzonitrile, identified by its CAS number 83311-25-5, has emerged as a valuable reagent due to its distinct functional groups that allow for selective and sequential chemical transformations. The presence of a benzylic bromide offers a readily accessible site for nucleophilic substitution, while the nitrile group can be elaborated into a variety of other functionalities, including amines, carboxylic acids, and heterocycles. The chloro-substituent on the aromatic ring further modulates the electronic properties and reactivity of the molecule. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in its use.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The table below summarizes the key physicochemical data for 4-(Bromomethyl)-2-chlorobenzonitrile. It is important to note that while some experimental data is available, other values are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 83311-25-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅BrClN | [4][6] |
| Molecular Weight | 230.49 g/mol | [4][6] |
| Physical State | Solid or Liquid | [1][4] |
| Boiling Point | 323.6 ± 32.0 °C (Predicted) | [7] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [7] |
| Purity | Typically 95-98% | [1][7] |
| Storage | Inert atmosphere, 2-8°C | [1][5][7] |
Synthesis and Spectroscopic Characterization
The synthesis of 4-(bromomethyl)-2-chlorobenzonitrile is not widely detailed in readily available literature, suggesting it is often prepared on demand as an intermediate. A plausible and commonly employed synthetic route for benzylic bromides is the radical bromination of the corresponding methylarene. In this case, the starting material would be 4-methyl-2-chlorobenzonitrile.
A general protocol for such a transformation is as follows:
Protocol: Radical Bromination of 4-methyl-2-chlorobenzonitrile
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-chlorobenzonitrile in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
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Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.
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Bromination: While stirring and heating the mixture to reflux, slowly add N-bromosuccinimide (NBS) portion-wise. The reaction should be monitored for the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude 4-(bromomethyl)-2-chlorobenzonitrile can be further purified by column chromatography or recrystallization to achieve the desired purity.
Visualization of the Synthetic Pathway
Caption: Nucleophilic substitution at the benzylic position.
Safety and Handling
As a reactive chemical intermediate, 4-(bromomethyl)-2-chlorobenzonitrile must be handled with appropriate safety precautions to minimize risk to laboratory personnel.
GHS Hazard Classification:
Based on data from multiple suppliers, 4-(bromomethyl)-2-chlorobenzonitrile is classified with the following GHS hazard statements:
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H302: Harmful if swallowed. [4]* H312: Harmful in contact with skin. [4]* H314: Causes severe skin burns and eye damage. [4][5]* H332: Harmful if inhaled. [4] Recommended Safety Protocols:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [1][5][7]* Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-(Bromomethyl)-2-chlorobenzonitrile is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an attractive intermediate for the synthesis of complex and biologically active molecules. While a comprehensive dataset of its physicochemical and spectral properties is not yet publicly available, its known reactivity and applications underscore its importance. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
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American Elements. 83311-25-5 | AMERICAN ELEMENTS®. [Link]
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PubChem. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. [Link]
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SpectraBase. 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. [Link]
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PUREST CHEMICAL. 83311-25-5 | 4-(Bromomethyl)-2-chlorobenzonitrile 98%. [Link]
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Alchimica. 4-(broMoMethyl)-2-chlorobenzonitrile (1 x 1 g). [Link]
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